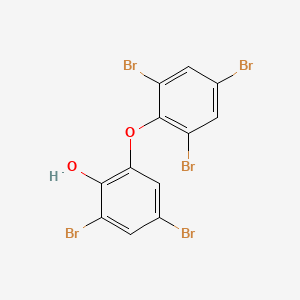
2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol
Übersicht
Beschreibung
2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol is an organic compound belonging to the group of phenols. It has the molecular formula C12H5Br5O2 and a molecular weight of 580.7 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol typically involves the bromination of phenolic compounds. One common method is the bromination of 2,4,6-tribromophenol using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the removal of bromine atoms and formation of less brominated phenols.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenols.
Substitution: Phenolic compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other brominated compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties due to its brominated structure.
Medicine: Explored for its potential use in developing new pharmaceuticals with brominated phenolic structures.
Industry: Utilized as an intermediate in the production of flame retardants and other brominated materials
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol involves its interaction with biological molecules through its brominated phenolic structure. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to various molecular targets. Additionally, the phenolic group can undergo redox reactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromophenol: A widely used brominated phenol with similar applications in flame retardants and antimicrobial agents.
2,4-Dibromo-6-(bromomethyl)phenol: Another brominated phenol with applications in organic synthesis and material science.
2,4-Dibromophenol: A simpler brominated phenol used in various chemical reactions and industrial applications.
Uniqueness
Its multiple bromine atoms enhance its reactivity and make it suitable for specialized applications in flame retardants, antimicrobial agents, and organic synthesis.
Eigenschaften
IUPAC Name |
2,4-dibromo-6-(2,4,6-tribromophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O2/c13-5-2-8(16)12(9(17)3-5)19-10-4-6(14)1-7(15)11(10)18/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDCJPLJOASSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC2=C(C=C(C=C2Br)Br)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90835909 | |
| Record name | 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90835909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830329-14-1 | |
| Record name | 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90835909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)
![3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1443647.png)
![2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide](/img/structure/B1443648.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B1443650.png)
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1443652.png)

![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)
![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)
![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)

![7-Boc-2,7-diazabicyclo[4.2.0]octane](/img/structure/B1443662.png)


![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1443667.png)
